4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine
Overview
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a phenyl ring attached to a methylpyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .
Mode of Action
this compound interacts with its targets by binding to the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the synthesis of nucleotides and fatty acids .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes by this compound affects the biochemical pathways involved in nucleotide and fatty acid synthesis . The downstream effects of this disruption can lead to the inhibition of cell growth and replication .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine may play a role in biochemical reactions involving these enzymes .
Cellular Effects
In a study involving Chinese hamster ovary cells, this compound was found to improve monoclonal antibody production . It influenced cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This leads to inhibition or activation of these enzymes, which can result in changes in gene expression .
Preparation Methods
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
Compared to similar compounds, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine stands out due to its unique combination of a pyrrole ring and a methylpyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-4-5-13(2)20(12)16-8-6-15(7-9-16)17-10-11-18-14(3)19-17/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCTAPCJHJHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323075 | |
Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865658-67-9 | |
Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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